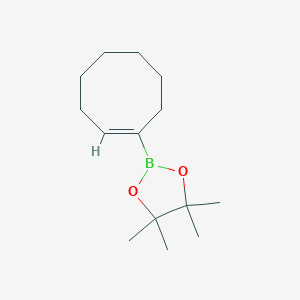

2-(1-环辛烯-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环烷

描述

The compound 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of 1,3,2-dioxaborolane, which is a class of organoboron compounds characterized by a boron atom connected to two oxygen atoms and one carbon atom in a cyclic structure. The compound is further modified by the presence of a cyclooctenyl group and tetramethyl groups, which influence its reactivity and properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, they do provide insight into the synthesis of related compounds. For example, the synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane involves the reaction of an alkyne-substituted phenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere in tetrahydrofuran . This suggests that the synthesis of the compound may similarly involve the reaction of a cyclooctenyl-substituted molecule with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions.

Molecular Structure Analysis

The molecular structure of related 1,3,2-dioxaborolane compounds shows that the dioxaborolane ring can adopt a twisted conformation on the carbon-carbon bond, with the mean plane of the ring inclined at an angle relative to attached aromatic rings . This information can be extrapolated to suggest that the 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also exhibit a twisted conformation, potentially affecting its chemical reactivity and interactions.

Chemical Reactions Analysis

The reactivity of 2-amino-1,3,2-dioxaborolanes has been studied, showing that reactions with phenyl isocyanate are exocyclic, indicating that the amino group has a higher migratory aptitude than the alkoxy group . This suggests that in the case of 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the presence of the cyclooctenyl group could influence its reactivity in a similar manner, potentially leading to exocyclic reactions where the cyclooctenyl group is involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can be influenced by their substituents. For instance, the presence of tetramethyl groups can increase steric hindrance and affect the compound's boiling point, solubility, and stability . The cyclooctenyl group in 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would likely contribute to the compound's hydrophobic character and could also impact its reactivity towards nucleophiles and electrophiles due to the potential for ring strain in the cyclooctenyl group.

科学研究应用

合成和分子结构

已经研究了相关二氧杂硼环烷化合物(如 4,4,5,5-四甲基-2-(1-(苯磺酰基)丙烷-2-基)-1,3,2-二氧杂硼环烷)的合成和分子结构。这些化合物通过单晶 X 射线衍射表征,显示与路易斯酸性硼原子没有显着的分子内或分子间相互作用 (Coombs 等人,2006).

在聚合物合成中的应用

二氧杂硼环烷用作聚合物合成中的构建模块。例如,已经研究了 2-(7-溴-9,9-二辛基-9H-芴-2-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环烷在 Suzuki-Miyaura 偶联反应中钯催化的聚缩合反应中,用于合成分子量分布窄的聚芴 (Yokoyama 等人,2007).

晶体结构分析

已经进行了二氧杂硼环烷衍生物的晶体结构和振动性质的研究,例如分析 2-((4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环烷-2-基)苯氧基)甲基)苯甲腈。这些研究涉及光谱学和 X 射线衍射,并使用 DFT 计算进行比较分析 (Wu 等人,2021).

含硼化合物的合成

已经报道了新型 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2-二氧杂硼环烷衍生物的合成。这些化合物在液晶显示 (LCD) 等技术的新材料开发和神经退行性疾病的治疗中具有潜在应用 (Das 等人,2015).

作用机制

Mode of Action

It’s worth noting that compounds with similar structures, such as cyclohexenone, are known to undergo reactions like michael addition with nucleophiles (such as enolates or silyl enol ethers) or diels-alder reaction with electron-rich dienes .

Biochemical Pathways

Based on its structural similarity to cyclohexenone, it might be involved in various organic synthesis chemistry pathways .

属性

IUPAC Name |

2-[(1Z)-cycloocten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)12-10-8-6-5-7-9-11-12/h10H,5-9,11H2,1-4H3/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQJRRXWPUZKCQ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)

![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)